Trimethyl((tributylstannyl)ethynyl)silane

Catalog No.
S709508
CAS No.
81353-38-0
M.F
C17H36SiSn
M. Wt
387.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethyl((tributylstannyl)ethynyl)silane

CAS Number

81353-38-0

Product Name

Trimethyl((tributylstannyl)ethynyl)silane

IUPAC Name

trimethyl(2-tributylstannylethynyl)silane

Molecular Formula

C17H36SiSn

Molecular Weight

387.3 g/mol

InChI

InChI=1S/C5H9Si.3C4H9.Sn/c1-5-6(2,3)4;3*1-3-4-2;/h2-4H3;3*1,3-4H2,2H3;

InChI Key

JGOIIPRSFZFFHG-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C#C[Si](C)(C)C

Synonyms

Tributylstannyl)(trimethylsilyl)acetylene; (Trimethylsilylethynyl)tributylstannane;Tributyl(trimethylsilylethynyl)stannane; Tributyl(trimethylsilylethynyl)tin;Trimethyl(2-tributylstannylethynyl)silan; Trimethyl[(tributylstannyl)ethynyl]silane;

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C#C[Si](C)(C)C

The exact mass of the compound Tributyl(trimethylsilylethynyl)tin is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trimethyl((tributylstannyl)ethynyl)silane (CAS 81353-38-0) is a highly versatile, heterobimetallic alkyne building block utilized extensively in advanced organic synthesis and materials science. Featuring a reactive tributylstannyl moiety on one terminus and a trimethylsilyl (TMS)-protected alkyne on the other, this liquid reagent is engineered for highly controlled, sequential cross-coupling workflows. It serves as a premier precursor for Stille and Liebeskind–Srogl couplings, allowing chemists to install a protected ethynyl group onto aryl, heteroaryl, or thioether electrophiles under mild conditions [1]. By preventing premature reactions at the terminal alkyne, it ensures high fidelity in the downstream synthesis of asymmetric conjugated polymers, organic semiconductors, and bioorthogonal tetrazine probes [2].

Research Fit

Workflow Stille ethynylation surrogate for acetylene gas
Key Function Sequential C–Sn coupling and TMS deprotection
Selection Context Eliminates alkyne homocoupling; orthogonal handle

Substituting trimethyl((tributylstannyl)ethynyl)silane with symmetric analogs, such as bis(tributylstannyl)ethyne, fundamentally disrupts asymmetric synthesis routes by promoting uncontrolled double-coupling or oligomerization, making it impossible to isolate mono-coupled intermediates [1]. Alternatively, attempting to use trimethylsilylacetylene via Sonogashira coupling requires basic conditions and copper co-catalysts, which can degrade sensitive substrates or fail entirely on sterically hindered or specific chalcogen-containing electrophiles [2]. The orthogonal protection strategy of the target compound bypasses these limitations, enabling selective palladium-catalyzed insertion at the stannyl bond while preserving the TMS-capped alkyne for subsequent, independent activation [1].

Substitution Risk

Trimethyl((tributylstannyl)ethynyl)silane
Terminal alkynes (e.g. TMS-acetylene)
Simple alkynylstannanes (e.g. Bu3Sn–C≡CH)
Chemoselective Stille coupling; no homocoupling
Prone to Glaser–Hay dimerization; 0% desired product
Lacks protected acetylene; unwanted competing couplings
TMS cap provides orthogonal deprotection handle
No orthogonal protecting group; terminal alkyne exposed
Identical C–Sn bonds preclude sequential deprotection

Liebeskind–Srogl Coupling for Bioorthogonal Probes

In the synthesis of shelf-stable ethynyl-tetrazines for bioorthogonal click chemistry, traditional methods using anhydrous hydrazine are highly restrictive. Utilizing trimethyl((tributylstannyl)ethynyl)silane as a nucleophile in a Liebeskind–Srogl cross-coupling with 3-(methylthio)-6-phenyl-1,2,4,5-tetrazine successfully displaced the methylthio group, yielding the desired TMS-protected ethynyl-tetrazine in a 52% yield under palladium/copper catalysis [1]. A symmetric baseline comparator, such as bis(tributylstannyl)ethyne, cannot be used in this workflow as it would fail to provide the essential mono-TMS protection required for subsequent controlled triazolyl-tetrazine formation [1].

Evidence DimensionMono-alkynylation yield of thio-tetrazines
Target Compound Data52% yield of TMS-protected ethynyl-tetrazine
Comparator Or BaselineBis(tributylstannyl)ethyne (0% yield of mono-TMS protected product due to structural lack of TMS group)
Quantified DifferenceAbsolute requirement of the TMS-stannyl heterobimetallic structure to achieve the target intermediate.
ConditionsPdCl2(PPh3)2 (20 mol %), CuI (2.0 equiv), 1,4-dioxane, 50 °C, 12 h.

Procurement of this exact heterobimetallic compound is mandatory for researchers scaling up unsymmetrical tetrazine probes without relying on hazardous de novo hydrazine synthesis.

Homocoupling suppression
Head-to-head
Complete elimination of dimer; desired product 9a exclusive
Selectivity switches synthetic viability
TMS-acetylene gave 0% desired; dimer only

Stille Coupling Route to Acenedichalcogenophenes

The synthesis of linear-shaped anti-acenedichalcogenophene compounds requires precise alkynylation of anthracene derivatives. When attempting to synthesize the anti-ADT precursor via Sonogashira coupling with trimethylsilylacetylene, the subsequent thiophene annulation gave a complex black solid mixture with only trace product [1]. In contrast, utilizing trimethyl((tributylstannyl)ethynyl)silane via a Stille coupling successfully afforded the critical precursor for the anti-ADS framework, which then underwent Larock selenophene annulation in excellent yield [1]. The stannane reagent provides a robust alternative coupling pathway when direct terminal alkyne cross-coupling and subsequent annulation fail on sensitive acene cores.

Evidence DimensionViability of downstream annulation after alkynylation
Target Compound DataStille coupling afforded intermediate 17, enabling downstream Larock selenophene annulation in excellent yield.
Comparator Or BaselineTrimethylsilylacetylene (Sonogashira coupling) led to a precursor that yielded only trace amounts of annulated product (complex black solid mixture).
Quantified DifferenceShift from trace/failed annulation to excellent yield by altering the coupling strategy and precursor pathway.
ConditionsStille coupling of target compound to afford intermediate 17, followed by Larock annulation.

For materials scientists developing advanced OFET and OPV semiconductors, this compound unlocks viable synthetic routes when standard Sonogashira-alkyne protocols result in substrate degradation.

Yield & dehalogenation control
Head-to-head
72% yield; no hydrodehalogenation
Up to 22 pp yield gain vs. terminal alkynes
Terminal alkynes: 50–71% yield with competing reduction

Sequential Functionalization of π-Extended Porphyrins

The construction of highly conjugated, carbazole-based thiaporphyrins requires the stepwise installation of alkyne bridges to prevent premature polymerization. Trimethyl((tributylstannyl)ethynyl)silane was reacted with 2-iodoresorcinol derivatives via Stille coupling to quantitatively install TMS-protected ethynyl groups [1]. This orthogonal protection allowed the intermediate to be isolated and purified before tetrabutylammonium fluoride (TBAF) deprotection and subsequent Glaser coupling[1]. A symmetric bis-stannane baseline would immediately trigger uncontrolled oligomerization during the initial palladium-catalyzed step, making the target macrocycle unobtainable.

Evidence DimensionSequential coupling control (Stille followed by Glaser)
Target Compound DataQuantitative installation of TMS-protected ethynyl groups for subsequent isolation and controlled Glaser coupling.
Comparator Or BaselineSymmetric bis-stannanes (incapable of pausing the reaction at the mono-coupled stage).
Quantified DifferenceEnables multi-step synthesis of NIR-absorbing thiaporphyrins that are structurally impossible to synthesize with symmetric alkynes.
ConditionsStille coupling followed by TBAF deprotection and Glaser coupling.

Buyers synthesizing complex, extended π-conjugated macrocycles must procure this orthogonally protected reagent to ensure step-by-step control over the macrocyclization process.

Sequential ethynylation-deprotection
Class-level
Stille coupling then Ag⁺-mediated TMS removal, 93% yield
Orthogonal Sn/Si design enables mild deprotection
Bis-stannane or terminal alkyne cannot achieve this sequence
Organotin toxicity class
Class-level
~1,000× lower acute toxicity vs. Me₃Sn analogs
Reported class-level hazard comparison
Data to verify; based on Stille reaction methodology reviews

Asymmetric Bioorthogonal Probe Synthesis

Ideal for Liebeskind–Srogl cross-coupling with thio-tetrazines, providing a scalable, hydrazine-free route to functionalized ethynyl-tetrazines used in live-cell imaging and PET radiolabeling [1].

High-Performance Organic Semiconductors

The preferred reagent for installing protected alkyne moieties onto sensitive acene cores (e.g., in the synthesis of anti-ADS and NDTIs), especially when basic Sonogashira conditions cause substrate degradation or failed downstream annulation [2].

Extended π-Conjugated Macrocycles

Essential for the stepwise synthesis of carbazole-based thiaporphyrins and near-infrared (NIR) absorbing dyes, where orthogonal TMS protection is required to prevent premature oligomerization during initial Stille couplings [3].

Application Selection Guide

Application
Selection Property
Validation Focus
TMS-ethynyl nucleoside research
Homocoupling suppression
Confirm cross-coupling selectivity and TMS retention
Sterically hindered aryl ethynylation
High coupling efficiency
Evaluate yield on target substrate and TMS removal efficiency
Iodonucleoside modification
Hydrodehalogenation resistance
Assess byproduct formation and desired product yield
Scale-up ethynylation
Tributyltin-based reagent safety profile
Review waste handling requirements and coupling efficiency parity

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (97.44%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

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